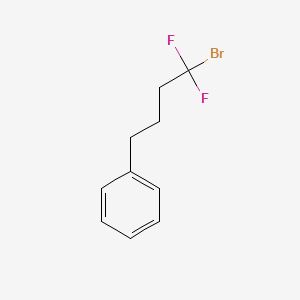

(4-Bromo-4,4-difluorobutyl)benzene

Description

(4-Bromo-4,4-difluorobutyl)benzene is a halogenated aromatic compound with the molecular formula C₁₀H₁₁BrF₂ and a molecular weight of 249.11 g/mol. The structure consists of a benzene ring attached to a four-carbon butyl chain, where the terminal carbon (C4) bears one bromine and two fluorine atoms. This configuration introduces significant electronic and steric effects due to the electronegativity of fluorine and the polarizability of bromine.

Properties

CAS No. |

134134-61-5 |

|---|---|

Molecular Formula |

C10H11BrF2 |

Molecular Weight |

249.09 g/mol |

IUPAC Name |

(4-bromo-4,4-difluorobutyl)benzene |

InChI |

InChI=1S/C10H11BrF2/c11-10(12,13)8-4-7-9-5-2-1-3-6-9/h1-3,5-6H,4,7-8H2 |

InChI Key |

WZHFYXFIMHCBJB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCCC(F)(F)Br |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Bromo-4,4-difluorobutyl)benzene typically involves electrophilic aromatic substitution reactions.

Industrial Production Methods

Industrial production of (4-Bromo-4,4-difluorobutyl)benzene may involve large-scale electrophilic aromatic substitution reactions, utilizing bromine and fluorinated butyl intermediates under controlled conditions to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

(4-Bromo-4,4-difluorobutyl)benzene can undergo various types of chemical reactions, including:

Substitution Reactions: Both electrophilic and nucleophilic substitution reactions are common.

Oxidation and Reduction: The compound can be oxidized or reduced depending on the reagents and conditions used.

Common Reagents and Conditions

Electrophilic Substitution: Reagents such as bromine or chlorine in the presence of a catalyst like iron(III) chloride.

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide under elevated temperatures.

Major Products

The major products formed from these reactions depend on the specific substituents introduced and the reaction conditions. For example, nucleophilic substitution with sodium hydroxide can yield phenol derivatives .

Scientific Research Applications

(4-Bromo-4,4-difluorobutyl)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds and pharmaceuticals.

Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (4-Bromo-4,4-difluorobutyl)benzene involves its interaction with molecular targets through electrophilic or nucleophilic substitution reactions. The bromine and fluorine atoms play a crucial role in these interactions, influencing the compound’s reactivity and stability .

Comparison with Similar Compounds

Key Characteristics:

- Fluorination may involve agents like DAST (diethylaminosulfur trifluoride).

- Physical Properties: The compound is expected to exhibit higher hydrophobicity compared to carboxylic acid analogs (e.g., 4-bromo-4,4-difluorobutyric acid, CAS 147345-36-6) due to the nonpolar benzene ring .

- Applications: Potential uses include serving as a building block in pharmaceuticals, agrochemicals, or materials science, leveraging bromine as a leaving group and fluorine for metabolic stability .

Comparison with Similar Compounds

Below is a comparative analysis of (4-Bromo-4,4-difluorobutyl)benzene with structurally related halogenated butylbenzenes and derivatives:

Table 1: Structural and Functional Comparisons

Key Findings:

Electronic Effects: The presence of two fluorines in (4-Bromo-4,4-difluorobutyl)benzene increases electron-withdrawing effects compared to mono-halogenated analogs (e.g., 4-bromo-4-fluorobutylbenzene). This enhances stability against nucleophilic attack but may reduce Br’s leaving group efficiency . In contrast, (4-Bromobutyl)benzene lacks fluorine, making it more reactive in SN2 reactions due to reduced steric hindrance .

Applications :

- (4-Bromo-4,4-difluorobutyl)benzene is suited for applications requiring both halogen exchange (Br) and stability (F), such as fluorinated drug candidates.

- (4-Bromobutyl)benzene is more commonly used in simpler alkylation or cross-coupling reactions .

Comparative Stability: Fluorinated derivatives exhibit higher thermal and oxidative stability than non-fluorinated analogs. For example, (4-Bromo-4,4-difluorobutyl)benzene is expected to resist degradation better than (4-Bromobutyl)benzene under electron bombardment, as fluorinated compounds often exhibit lower electron-stimulated desorption (ESD) yields .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.